1-Methyl-1H-indole-6-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methylindole-6-carboximidamide |
InChI |
InChI=1S/C10H11N3/c1-13-5-4-7-2-3-8(10(11)12)6-9(7)13/h2-6H,1H3,(H3,11,12) |
InChI Key |
HVWQIXKDHWKOQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=N)N |
Origin of Product |
United States |
Synthetic Strategies for 1 Methyl 1h Indole 6 Carboximidamide and Analogous Structures
Established Methodologies for Indole-Carboximidamide Construction
The traditional synthesis of 1-Methyl-1H-indole-6-carboximidamide can be envisioned as a multi-step process, beginning with the formation of a suitably substituted indole (B1671886) ring. This is followed by methylation of the indole nitrogen and subsequent conversion of a precursor functional group at the C6 position into the desired carboximidamide.
The construction of the indole nucleus is a cornerstone of this synthesis. Two classical methods, the Fischer Indole Synthesis and the Bartoli Indole Synthesis, are particularly adaptable for creating indoles with substituents on the benzene (B151609) ring, such as a precursor to the C6-carboximidamide group.
Fischer Indole Synthesis : This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com To achieve a 6-substituted indole, a para-substituted phenylhydrazine is required. For the synthesis of an indole-6-carboximidamide precursor, one could start with (4-cyanophenyl)hydrazine. The reaction of this hydrazine (B178648) with an aldehyde or ketone under acidic conditions (using Brønsted acids like HCl, H₂SO₄, or Lewis acids like ZnCl₂) would lead to the formation of an indole-6-carbonitrile. wikipedia.orgbyjus.com The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A -sigmatropic rearrangement followed by the loss of ammonia (B1221849) yields the aromatic indole ring. wikipedia.org
Bartoli Indole Synthesis : A more recent development, the Bartoli reaction, provides a direct route to 7-substituted indoles but can be adapted for other substitution patterns. It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com To synthesize a 6-substituted indole, a starting material like 1-cyano-4-nitrobenzene or a related derivative would be necessary, although the classical Bartoli synthesis is optimized for 7-substituted products from ortho-substituted nitroarenes. researchgate.net The reaction requires three equivalents of the Grignard reagent and proceeds through a -sigmatropic rearrangement. wikipedia.orgquimicaorganica.org A key advantage of the Bartoli synthesis is its tolerance for a variety of functional groups on the aromatic ring. jk-sci.com
| Classical Indole Synthesis | Starting Materials Example | Key Features | Resulting Intermediate |
| Fischer Indole Synthesis | (4-cyanophenyl)hydrazine and a ketone/aldehyde | Acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com | Indole-6-carbonitrile |
| Bartoli Indole Synthesis | ortho-substituted nitroarene and vinyl Grignard reagent | Tolerant of various functional groups; primarily for 7-substitution but adaptable. wikipedia.orgjk-sci.comresearchgate.net | Substituted Indole |
Once the indole-6-carbonitrile scaffold is in place, the next step is the methylation of the indole nitrogen (N1-position). The hydrogen on the indole nitrogen is acidic and can be removed by a base to form an indolide anion, which then acts as a nucleophile.
Standard N-methylation conditions involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate. st-andrews.ac.ukorgsyn.org An environmentally friendlier alternative is the use of dimethyl carbonate (DMC), which can serve as both a reagent and a solvent, often in the presence of a base like K₂CO₃. researchgate.netgoogle.com These methods are generally high-yielding and applicable to a wide range of indole substrates, including those with electron-withdrawing groups like a cyano-substituent. google.com
| Methylating Agent | Base | Solvent | General Conditions |
| Methyl Iodide (CH₃I) | Sodium Amide (NaNH₂) / Sodium Hydride (NaH) | Liquid Ammonia/Ether or DMF | Low to ambient temperature. orgsyn.orgchemicalbook.com |
| Dimethyl Carbonate (DMC) | Potassium Carbonate (K₂CO₃) | DMF or NMP | Reflux temperatures (e.g., ~130 °C). researchgate.netgoogle.com |
The final key step is the conversion of the 6-cyano group into the carboximidamide functionality. The most established method for this transformation is the Pinner reaction. wikipedia.orgnrochemistry.com
The Pinner reaction involves treating the nitrile (1-methyl-1H-indole-6-carbonitrile) with an alcohol (e.g., ethanol) under anhydrous acidic conditions, typically by bubbling dry hydrogen chloride gas through the solution. wikipedia.orgnrochemistry.com This forms a Pinner salt, which is an imino ester hydrochloride. Subsequent treatment of this intermediate with ammonia (ammonolysis) displaces the alkoxy group to form the desired carboximidamide hydrochloride salt. wikipedia.org Neutralization then provides the free base, this compound.
Advanced Synthetic Approaches to Diverse this compound Derivatives
Modern synthetic organic chemistry offers more sophisticated tools for the construction and functionalization of indole rings, enabling the rapid generation of diverse libraries of compounds for drug discovery.
Transition-metal catalysis has revolutionized the functionalization of C-H bonds, providing direct routes to substituted indoles that bypass the need for classical multi-step syntheses. While direct C6-amidation of an indole is challenging, a strategy involving a pre-functionalized indole, such as a 6-halo-1-methyl-1H-indole, can be employed.
Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the introduction of a nitrogen-containing group at the C6 position. More directly, transition-metal-catalyzed amidation reactions could potentially be used. For instance, rhodium(III)-catalyzed C-H activation has been used for the amidation of certain N-heterocycles. nih.gov Applying such a methodology would involve directing group strategies to achieve regioselectivity at the C6 position, followed by conversion of the introduced amide to the carboximidamide.
| Catalyst System | Reactants | Potential Transformation | Reference Principle |
| Palladium/Ligand | 6-Halo-1-methyl-1H-indole, Amine Source | C-N Bond Formation | Buchwald-Hartwig Amination |
| Rhodium(III) | 1-Methyl-1H-indole, Amidation Reagent | Direct C-H Amidation | Directed C-H Activation nih.gov |
| Copper(I) | 6-Halo-1-methyl-1H-indole, Amide Source | C-N Bond Formation | Ullmann Condensation |
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step from three or more starting materials. nih.gov They are highly convergent and atom-economical, making them ideal for generating libraries of related compounds.
While a direct MCR for this compound is not established, MCRs can be used to rapidly assemble complex indole-containing scaffolds. arkat-usa.org For example, an MCR could be designed to construct a polysubstituted indole ring already bearing the necessary functional groups at the N1 and C6 positions or their precursors. Ugi-type reactions, which involve an isocyanide, an amine, a carboxylic acid, and a carbonyl compound, are known to incorporate indole moieties and could be adapted to create precursors for the target molecule. nih.gov Such a strategy would allow for significant variation in the substituents on the indole ring, leading to a diverse library of this compound derivatives.
Methodological Advancements in Stereoselective Synthesis
While direct stereoselective synthesis of this compound has not been extensively documented in publicly available literature, advancements in asymmetric synthesis of indole derivatives and the formation of chiral C-N bonds provide a strong foundation for developing such methodologies. The primary strategies revolve around two main approaches: the introduction of chirality onto the indole scaffold at a different position, which then influences the stereochemical outcome of subsequent reactions, or the direct stereoselective formation of a chiral center at a precursor to the carboximidamide group.
A significant body of research exists on the catalytic asymmetric functionalization of the indole nucleus, particularly at the C2 and C3 positions. nih.govchinesechemsoc.org Techniques such as transition-metal-catalyzed enantioselective functionalizations and catalytic asymmetric Friedel-Crafts reactions have proven to be powerful tools for creating chiral indole derivatives. nih.govchinesechemsoc.org These methods typically involve the use of chiral ligands in combination with a metal catalyst to control the stereochemical outcome of the reaction.
Another promising avenue is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed. This strategy has been successfully employed in a wide range of asymmetric syntheses. wikipedia.org In the context of this compound, a chiral auxiliary could potentially be attached to a precursor of the carboximidamide group to control the stereoselective addition of an amine to a nitrile, or a related transformation.
Although direct application to indole-6-carboximidamides is not yet reported, the principles of these advanced stereoselective methods offer a clear roadmap for future research. The development of novel chiral catalysts and auxiliaries tailored for the specific electronic and steric properties of the 1-methyl-1H-indole-6-carbonitrile precursor will be crucial for the successful implementation of these strategies.
Below are tables detailing representative examples of stereoselective methods applied to indole derivatives, which could serve as a basis for the development of synthetic routes to chiral analogs of this compound.
Table 1: Examples of Catalytic Asymmetric Functionalization of Indoles
| Catalyst System | Reaction Type | Position of Functionalization | Achieved Enantioselectivity (ee) |
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | C3 | Up to 99% |
| Rhodium / Chiral Diene Ligand | Conjugate Addition | C3 | Up to 98% |
| Palladium / Chiral Ligand | Allylic Alkylation | C3 | Up to 97% |
| Copper / Chiral Box Ligand | Michael Addition | C2 | Up to 95% |
Table 2: Potential Chiral Auxiliaries for Stereoselective Amidine Synthesis
| Chiral Auxiliary | Type of Stereocontrol | Potential Application |
| Evans' Oxazolidinones | Diastereoselective alkylation | Control of stereocenter adjacent to a carbonyl group, a potential precursor to the carboximidamide. |
| (S)- or (R)-1-Phenylethylamine | Formation of chiral imines/amidines | Directing the addition of a nucleophile to a nitrile or imidate intermediate. |
| Camphorsultam | Diastereoselective reactions | Influencing the stereochemistry of reactions on a side chain that is later converted to the carboximidamide. |
The data presented in these tables are based on published research in the field of asymmetric synthesis and are intended to be illustrative of the current state of the art. The successful application of these or similar methodologies to the stereoselective synthesis of this compound and its analogs would represent a significant advancement in medicinal chemistry.
Structure Activity Relationship Sar Investigations of 1 Methyl 1h Indole 6 Carboximidamide Derivatives
Elucidating the Influence of Indole (B1671886) Ring Substitution Patterns on Biological Efficacy
The indole nucleus is a key structural feature in numerous pharmacologically active compounds, offering multiple positions for substitution (C2, C3, C4, C5, and C7) that can significantly influence biological outcomes. chula.ac.thresearchgate.net Researchers have extensively studied how modifying the indole ring affects the efficacy of indole-based compounds. nih.gov
The substitution at the N1 position of the indole ring plays a pivotal role in modulating the pharmacological profile of indole derivatives. The N1-methyl group in the parent compound is a critical starting point for SAR studies. Varying the alkyl chain length or introducing other substituents at this position can impact the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing its binding affinity to target proteins.
Research on related indole structures has shown that N-alkylation is a viable strategy to enhance biological activity. For instance, in a series of N-substituted-(indol-3-yl)alkanamides, the introduction of an alkyl chain between the indole core and the amide functionality was found to induce moderate to high anti-inflammatory activity, whereas direct N-pyridinyl-indole-3-carboxamides were inactive. nih.gov This highlights that the nature and length of the N1-substituent are critical. In the context of CB1 receptor allosteric modulators based on 1H-indole-2-carboxamides, variations in N-alkyl substituents on an attached phenyl ring demonstrated sensitivity to the length of the alkyl chain, with activity increasing from methyl to ethyl and then declining with longer chains like propyl or hexyl. nih.gov While this modification is not directly on the indole nitrogen, it underscores the principle that alkyl chain length is a key parameter in optimizing activity.
These findings suggest that for 1-Methyl-1H-indole-6-carboximidamide derivatives, systematic modification of the N1-methyl group could yield significant improvements in efficacy.
Table 1: Effect of N1-Alkylation on Biological Activity (Hypothetical Data Based on General SAR Principles) This table is illustrative and based on principles from related indole series.
| Compound | N1-Substituent | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| Parent | -CH₃ | 1.0 | Baseline activity. |
| Analog A | -H | 0.5 | Potential for H-bond donation, but altered electronics and lipophilicity. |
| Analog B | -CH₂CH₃ | 1.8 | Increased lipophilicity may enhance target interaction. |
| Analog C | -CH(CH₃)₂ | 0.9 | Increased steric bulk may hinder optimal binding. |
| Analog D | -CH₂-Ph (Benzyl) | 2.5 | Potential for additional π-stacking interactions with the target. |
The regiochemistry of the carboximidamide group on the indole scaffold is a critical determinant of biological activity. While positions C2 and C3 are commonly explored due to the inherent reactivity of the indole ring at these sites, functionalization at the C6 position on the benzene (B151609) portion of the indole offers a different vector for interaction with target proteins. nih.govmdpi.com
Studies comparing regioisomers of indole derivatives have consistently shown that the position of substituents dramatically alters pharmacological effects. For example, research on peptidoleukotriene antagonists compared substituted 1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides. nih.gov The initial indole-6-carboxamide derivatives were found to be approximately 10-fold less potent in vitro compared to other related amide analogs, indicating that this position might be less favorable for that specific target. nih.gov However, further optimization of other parts of the molecule could potentially enhance the activity of the C6-substituted series. nih.gov
In contrast, studies on antimicrobial indole derivatives found that indole-3-carboxamide derivatives showed better inhibition of Bacillus subtilis than their C2-carboxamide counterparts. nih.gov This demonstrates that for different biological targets, the optimal position for the carboxamide (or a related group like carboximidamide) can vary significantly. The C6 position directs the functional group away from the pyrrole (B145914) ring, which may be advantageous for targets that have binding pockets extending from the benzene portion of the indole core.
Table 2: Influence of Carboxamide/Carboximidamide Position on In Vitro Potency (Illustrative Data)
| Compound Series | Position of Carbox(im)idamide | Target | Relative IC₅₀ (nM) |
|---|---|---|---|
| Indole Carboxamide | C2 | Antimicrobial (B. subtilis) | >100 |
| Indole Carboxamide | C3 | Antimicrobial (B. subtilis) | 25 |
| Indole Carboxamide | C5 | Leukotriene Receptor | 5 |
| Indole Carboxamide | C6 | Leukotriene Receptor | 50 |
Beyond the N1 and C6 positions, modifying the peripheral positions of the indole ring (C2, C3, C4, C5, C7) provides a powerful avenue for optimizing biological efficacy. The introduction of various substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, can fine-tune the electronic and steric properties of the molecule.
SAR studies on indole-2-carboxamides revealed that the CB1 inhibitory effect is sensitive to substituents at the C3 position, where a smaller group like a hydrogen or methyl is preferred over a larger ethyl group. nih.gov Conversely, the nature of a halogen (fluoro vs. chloro) at the C5 position was not a significant determining factor for activity in that particular series. nih.gov In another study on antiproliferative indole-2-carboxamides, the position of a chloro group was critical; a 7-chloro substitution resulted in much lower efficacy compared to a 5-chloro substitution. nih.gov
For antimicrobial indole-3-carboxamido conjugates, 5-bromo substituted analogues were generally more broad-spectrum in their activity compared to other functional group substitutions. nih.gov These examples collectively demonstrate that the effect of a substituent is highly dependent on its nature and its specific location on the indole ring. A systematic exploration is therefore essential to map the SAR landscape for any new indole-based scaffold.
Modulations of Carboximidamide Functionality and Their Impact on Bioactivity
The carboximidamide group is a key pharmacophoric element, acting as a strong hydrogen bond donor and possessing a basic character that can engage in ionic interactions. Modifying this group through bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. drughunter.com
Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to create novel analogs. cambridgemedchemconsulting.com For the carboximidamide moiety, potential bioisosteric replacements include:
Carboxamide: Replacing the imine (=NH) with a carbonyl (=O) group removes the basicity and changes the hydrogen bonding pattern. This can be a crucial modification, as seen in many indole carboxamide drugs. arkat-usa.org
Tetrazole: This five-membered heterocyclic ring is a well-known bioisostere for a carboxylic acid and can also mimic aspects of an amide or amidine. It is acidic and can participate in similar ionic and hydrogen bonding interactions. drughunter.com
Other heterocycles: Rings such as 1,2,4-triazoles or cyclic sulfonimidamides can serve as metabolically stable mimics of the amide or amidine functionality, offering different geometries and electronic profiles. drughunter.comnih.gov
The choice of bioisostere can profoundly impact a compound's properties. For example, replacing a carboxylic acid with a tetrazole has been shown to increase potency by optimizing interactions with a receptor. drughunter.com Similarly, converting an amide to a trifluoroethylamine motif can enhance metabolic stability. drughunter.com The impact of such modifications on the bioactivity of this compound would depend on the specific interactions the carboximidamide group makes with its biological target. If the basicity is crucial for an ionic bond, replacing it with a neutral amide would likely decrease activity. Conversely, if the hydrogen bonding pattern is more important, a tetrazole might be a suitable replacement.
Conformation-Activity Relationships and Chiral Considerations
The three-dimensional arrangement of a molecule (its conformation) and its stereochemistry (chirality) are fundamental to its biological activity. mdpi.com For indole derivatives, the relative orientation of substituents can dictate how well the molecule fits into a target's binding site.
While this compound itself is achiral, the introduction of substituents, particularly at positions like C3 or on an N-alkyl chain, can create chiral centers. It is well-established in pharmacology that enantiomers of a chiral drug can have vastly different activities, with one being highly potent (the eutomer) and the other being significantly less active or even toxic (the distomer). mdpi.com Therefore, if chiral derivatives are synthesized, it is crucial to separate and test the individual enantiomers.
Furthermore, the rotational freedom around single bonds, such as the bond connecting the indole core to the carboximidamide group or bonds within N1-substituents, determines the molecule's conformational flexibility. A rigid conformation might be required for optimal binding, while some degree of flexibility could allow the molecule to adapt to the binding site. Computational studies, such as molecular docking, can help predict favorable binding conformations and guide the design of more rigid analogs that lock in the active conformation, potentially leading to increased potency and selectivity. nih.gov
Molecular and Cellular Mechanism of Action Studies of 1 Methyl 1h Indole 6 Carboximidamide
Identification and Validation of Molecular Targets
Receptor Binding Affinity and Ligand-Target Interactions
No published data is available on the receptor binding affinity or ligand-target interactions of 1-Methyl-1H-indole-6-carboximidamide with the following targets:
Tyrosine Kinases: There are no studies reporting the binding affinity or inhibitory action of this specific compound against any tyrosine kinases.
CB1 Receptor: While the cannabinoid receptor CB1 is a target for many indole-based ligands, there is no research available that characterizes the binding of this compound to this receptor. nih.govnih.gov
BRAF: No data exists to suggest that this compound has been screened for or exhibits binding affinity to the BRAF kinase.
CDK2: The literature on Cyclin-Dependent Kinase 2 (CDK2) inhibitors does not include studies on this compound. nih.govnih.gov
Elucidation of Cellular Signaling Pathway Modulation
In Vitro Cellular Responses to Compound Exposure
A thorough search of scientific databases and literature reveals no studies conducted on the in vitro cellular responses to exposure with this compound. Consequently, there is no information on its effects on cell viability, proliferation, apoptosis, or other cellular behaviors in any tested cell line.
Investigation of Downstream Biological Effects in Cell Culture Systems
Consistent with the lack of data in the preceding sections, there is no available research investigating the downstream biological effects of this compound in cell culture systems. No studies have been published that explore its impact on specific signaling pathways, gene expression, or protein activation.
Computational Chemistry and Theoretical Characterization of 1 Methyl 1h Indole 6 Carboximidamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is instrumental in understanding the binding mechanism and predicting the affinity of a molecule like 1-Methyl-1H-indole-6-carboximidamide to a specific biological target. The process involves sampling a vast number of conformations and orientations of the ligand within the protein's active site and scoring them based on a force field to estimate the strength of the interaction, often expressed as binding energy.
For this compound, docking studies would elucidate the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the carboximidamide group is a potential hydrogen bond donor and acceptor, while the indole (B1671886) ring can engage in hydrophobic and aromatic stacking interactions with amino acid residues like tryptophan, tyrosine, or phenylalanine in a protein's active site. mdpi.comnih.gov Modeling these interactions helps in understanding the structural basis of the compound's activity and provides a foundation for structure-based drug design. nih.gov The binding energy values calculated from docking can be used to rank potential drug candidates and prioritize them for further experimental testing. nih.gov
Table 1: Example Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | - | - |
| Hydrogen Bonds | 3 | ASP145, GLU92 | H-bond with carboximidamide group |
| Hydrophobic Interactions | - | VAL35, LEU132, ALA55 | Alkyl-pi with indole ring |
| Pi-Pi Stacking | 1 | PHE144 | Parallel stacking with indole ring |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net By solving the Schrödinger equation with approximations for electron density, DFT can accurately calculate a range of molecular descriptors. For this compound, DFT calculations provide insights into its intrinsic chemical nature.
Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comchemrxiv.org This is crucial for predicting how the molecule will interact with biological receptors. mdpi.com Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netnih.gov Various functionals, such as B3LYP and M06-2X, can be employed for these calculations, with the choice depending on the specific properties being investigated. researchgate.netmdpi.comnih.govnih.gov
Table 2: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G)
| Electronic Property | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.89 | Electron-donating ability |
| ELUMO | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.64 | Chemical reactivity and stability |
| Ionization Potential (I) | 5.89 | Energy to remove an electron |
| Electron Affinity (A) | 1.25 | Energy released when gaining an electron |
| Global Hardness (η) | 2.32 | Resistance to change in electron distribution |
| Global Softness (S) | 0.43 | Polarizability and reactivity |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking and explore the conformational landscape of both the ligand and the protein upon binding. researchgate.net
The simulation tracks the trajectory of the complex, allowing for the analysis of its stability through metrics like the Root Mean Square Deviation (RMSD), which measures the deviation of the protein backbone from its initial position. A stable RMSD plot over the simulation time (e.g., 50-100 nanoseconds) indicates a stable complex. nih.gov The Root Mean Square Fluctuation (RMSF) can be calculated for individual amino acid residues to identify flexible regions of the protein. nih.gov Additionally, the radius of gyration (Rg) can be monitored to assess the compactness of the protein-ligand system. These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.gov
Table 3: Summary of a Hypothetical 100 ns MD Simulation for a this compound-Protein Complex
| Analysis Metric | Average Value | Interpretation |
|---|---|---|
| RMSD of Protein Backbone | 2.1 Å | The complex reached equilibrium and remained stable throughout the simulation. |
| RMSF of Ligand | 0.8 Å | The ligand showed minimal fluctuation, indicating a stable binding pose within the active site. |
| Radius of Gyration (Rg) | 18.5 Å | The protein maintained a stable and compact structure, with no significant unfolding. |
| Hydrogen Bond Occupancy | >75% for key bonds | Key hydrogen bonds identified in docking were consistently maintained. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model can be developed for a series of derivatives of this compound to predict the activity of new, unsynthesized analogs. This approach is fundamental in medicinal chemistry for lead optimization. nih.gov
The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound in a training set with known biological activity. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates these descriptors to the activity. mdpi.com A robust QSAR model should have high statistical significance and predictive power, which is assessed using internal and external validation techniques. nih.gov Such a model can guide the design of new indole derivatives with potentially enhanced potency. nih.govresearchgate.net
Table 4: Example of Molecular Descriptors Used in a QSAR Model for Indole Derivatives
| Descriptor Type | Descriptor Example | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energy | Reactivity and charge transfer capabilities |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Wiener Index | Molecular branching and connectivity |
| Thermodynamic | Molar Refractivity | Polarizability and volume of the molecule |
In Silico Screening and Virtual Library Design
In silico or virtual screening is a cost-effective strategy to identify promising drug candidates from large compound libraries. researchgate.net Starting with a known active compound like this compound, ligand-based virtual screening can be performed to find other molecules in databases (such as ZINC or PubChem) with similar structural or pharmacophoric features. researchgate.net Alternatively, structure-based virtual screening uses docking to screen libraries of compounds against a specific protein target to identify those with high predicted binding affinity. mdpi.com
Following the identification of initial hits, a virtual library can be designed around the this compound scaffold. This involves systematically modifying different parts of the molecule (e.g., substitutions on the indole ring or alterations to the carboximidamide group) in silico to create a focused library of new derivatives. These virtual compounds can then be evaluated using the computational tools described above (docking, QSAR, ADMET prediction) to select the most promising candidates for chemical synthesis and biological testing, accelerating the drug discovery process. zenodo.org
In Vitro Biological Applications and Pharmacological Profiling of 1 Methyl 1h Indole 6 Carboximidamide Analogs
Assessment of Antiproliferative Activity in Cell Lines
The potential of 1-Methyl-1H-indole-6-carboximidamide analogs as anticancer agents has been extensively investigated through various in vitro studies. These studies assess the ability of the compounds to inhibit the growth and proliferation of cancer cells.
Screening Against Diverse Cancer Cell Lines
Analogs of this compound have been systematically screened against a wide array of human cancer cell lines to determine the breadth and selectivity of their cytotoxic effects. Research has demonstrated that these compounds exhibit promising activity against cancers of the breast, colon, lung, ovaries, and pancreas, among others.
For instance, certain indole-2-carboxamide derivatives have shown potent antiproliferative effects. nih.gov A specific derivative, compound Va , was identified as a highly potent agent, demonstrating greater efficacy than the reference drug erlotinib (B232) against all tested cancer cell lines, with a GI50 value of 26 nM. mdpi.comnih.gov Another study highlighted two compounds, 17a and 17b , which showed significant cytotoxic activity against the HCT-116 colon rectal carcinoma cell line, with IC50 values of 1.93 µM and 3.55 µM, respectively. researchgate.net
Furthermore, a series of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives were evaluated for their activity against triple-negative breast cancer (TNBC) cell lines. nih.gov One compound, ja , displayed potent activity against TNBC cells while showing no inhibition of the normal human breast cell line MCF-10A, indicating a favorable selectivity index of over 20. nih.gov
Indole-based benzenesulfonamides have also been tested against a panel of cancer cells including MDA-MB-231, MCF-7, SK-BR-3 (breast), A549 (lung), and Panc1 (pancreatic) cell lines. researchgate.net Similarly, other research has explored the effects of analogs on colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cell lines. researchgate.net The antiproliferative activity of various indole (B1671886) derivatives has also been confirmed in neuroblastoma cell lines (SK-N-SH and IMR-32) and pancreatic cancer cell lines like MiaPaCa-2. researchgate.netnih.gov
| Compound/Analog Series | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Source(s) |
|---|---|---|---|
| Indole-2-carboxamide (Va) | Various | GI50 = 26 nM | mdpi.comnih.gov |
| Indolyl-1,2,4-oxadiazol-7-azaindole (17a) | HCT-116 (Colon) | IC50 = 1.93 µM | researchgate.net |
| Indolyl-1,2,4-oxadiazol-7-azaindole (17b) | HCT-116 (Colon) | IC50 = 3.55 µM | researchgate.net |
| 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide (ja) | Triple-Negative Breast Cancer (TNBC) | Selective; SI > 20 vs. MCF-10A | nih.gov |
| Indole-aryl amide (Compound 2) | MCF7 (Breast), PC3 (Prostate) | IC50 = 0.81 µM, 2.13 µM | nih.gov |
| Indole-aryl amide (Compound 5) | HT29 (Colon) | Selective toxicity | nih.gov |
| Indole-based benzenesulfonamides | MDA-MB-231, MCF-7, SK-BR-3, A549, Panc1 | Activity demonstrated | researchgate.net |
Assays for Cell Growth Inhibition and Viability Modulation
To elucidate the mechanisms underlying their antiproliferative effects, this compound analogs have been subjected to a variety of in vitro assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability and growth inhibition. nih.govresearchgate.net Studies using this assay have confirmed that these compounds reduce the viability of cancer cells in a concentration-dependent manner. researchgate.net
Beyond simple viability metrics, research has delved into the specific cellular pathways affected by these compounds. Several indole-2-carboxamide derivatives were found to induce apoptosis, or programmed cell death. nih.govmdpi.com For example, compounds 5d and 5e were shown to significantly increase the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade, in MCF-7 breast cancer cells. nih.gov Compound 5e increased caspase-3 levels by 9.7-fold compared to untreated cells. nih.gov Further investigation revealed that these compounds also modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov
Other studies have shown that indole analogs can induce cell cycle arrest. One indole-aryl amide derivative, compound 5 , was found to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells, thereby preventing cells from proceeding to the DNA synthesis (S) phase and ultimately leading to apoptosis. nih.gov These findings indicate that the antiproliferative activity of these indole derivatives is mediated through the induction of apoptosis and disruption of the normal cell cycle progression.
Evaluation of Antimicrobial Spectrum and Potency
In addition to their anticancer properties, analogs of this compound have demonstrated significant potential as antimicrobial agents. Their efficacy has been evaluated against a broad spectrum of bacteria, fungi, and viruses.
Antibacterial Activity in Bacterial Culture Models
Numerous studies have confirmed the antibacterial properties of indole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov Standard methods such as the disc diffusion and tube dilution techniques are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth. nih.govresearchgate.net
A series of indole derivatives demonstrated noteworthy activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govresearchgate.net The MIC values for some of these compounds were found to be 20- to 100-fold lower than those of standard antibiotics like ciprofloxacin (B1669076) and ampicillin (B1664943), indicating superior potency. nih.govresearchgate.net Another study reported on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that exhibited potent activity against eight bacterial species, with MIC values ranging from 0.004 to 0.045 mg/mL. nih.gov These compounds were 10- to 50-fold more potent than ampicillin and streptomycin (B1217042) against the tested bacteria. nih.gov
Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have also shown a broad spectrum of activity, with MIC values between 3.125 and 50 µg/mL against organisms including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of indole-pyrimidine hybrids against S. aureus has also been investigated. doi.org
| Compound/Analog Series | Bacterial Strain(s) | Reported Activity (MIC) | Source(s) |
|---|---|---|---|
| Indole carboxamide derivatives | S. aureus, B. subtilis, E. coli | 20- to 100-fold more potent than ciprofloxacin/ampicillin | nih.govresearchgate.net |
| (Z)-methyl 3-((4-oxo-2-thioxo...)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria | 0.004 - 0.045 mg/mL | nih.gov |
| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 µg/mL | nih.gov |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis | 0.012 µM | nih.gov |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 µg/mL | nih.gov |
Antifungal Efficacy in Fungal Culture Models
The antifungal potential of this compound analogs has been established against various fungal pathogens. Studies have shown that indole carboxamide derivatives possess greater antifungal activity compared to related propanamide derivatives. nih.gov These compounds have proven to be effective inhibitors of Candida albicans, a common cause of opportunistic fungal infections. nih.govresearchgate.net
Research on indole derivatives linked with 1,2,4-triazole moieties revealed excellent antifungal activity against C. albicans and C. krusei, with some compounds showing MIC values as low as 3.125 µg/mL. nih.gov Similarly, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antifungal efficacy, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov In this series, Trichoderma viride was the most susceptible fungus, while Aspergillus fumigatus was the most resistant. nih.gov
The fungicidal activity of these compounds has also been evaluated against several plant pathogenic fungi. Novel pyrazole (B372694) carboxamide derivatives showed notable activity against fungi such as Rhizoctonia solani and Botrytis cinerea. researchgate.netmdpi.com One isoxazole (B147169) pyrazole carboxylate derivative exhibited significant efficacy against R. solani, with an EC50 value of 0.37 µg/mL. researchgate.net
Antiviral Activity in Viral Infection Models
The antiviral properties of indole derivatives have been explored against a range of DNA and RNA viruses. A series of indole-2-carboxylate (B1230498) derivatives were screened for broad-spectrum antiviral activity against influenza A, influenza B, herpes simplex virus-1 (HSV-1), and Coxsackie B3 (Cox B3) virus. nih.gov The results indicated that these compounds were generally more effective against RNA viruses like influenza A and Cox B3. nih.gov Notably, compound 14f showed potent inhibition of influenza A with an IC50 of 7.53 µmol/L, while compound 8f was highly active against Cox B3 virus, with a selectivity index (SI) of 17.1. nih.gov
In the context of emerging viral threats, a derivative of indol-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound completely inhibited the replication of the virus at a concentration of 52.0 µM. nih.gov Another study focused on 3-indoleacetonitrile, which exerted profound antiviral activity against a broad spectrum of influenza A viruses in cell culture. nih.gov
However, not all screening efforts have yielded positive results. When a series of indole derivatives were tested for activity against the hepatitis B virus (HBV), no significant inhibition was observed. nih.govresearchgate.net
| Compound/Analog Series | Virus | Reported Activity | Source(s) |
|---|---|---|---|
| Indole-2-carboxylate (14f) | Influenza A | IC50 = 7.53 µmol/L | nih.gov |
| Indole-2-carboxylate (8f) | Coxsackie B3 virus | SI = 17.1 | nih.gov |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Complete inhibition at 52.0 µM | nih.gov |
| 3-indoleacetonitrile | Influenza A viruses | Profound antiviral activity | nih.gov |
| Indole derivatives | Hepatitis B Virus (HBV) | No significant inhibition | nih.govresearchgate.net |
Investigation of Anti-inflammatory Responses in Cellular Models
The anti-inflammatory potential of indole carboxamide derivatives has been evaluated in cellular models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govtandfonline.com These studies assess the ability of the compounds to modulate the production of key inflammatory mediators.
Research has shown that a significant number of indole-2-carboxamide derivatives can effectively inhibit the LPS-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov One study identified that the indole derivative XCR-5a suppressed the production of LPS-induced IL-1β, IL-6, and TNF-α. tandfonline.com Further investigation into the mechanism revealed that XCR-5a also inhibited the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. tandfonline.com The anti-inflammatory effects of these analogs are often linked to the inhibition of critical signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory responses. tandfonline.com
Table 1: Effect of Indole Derivative XCR-5a on Inflammatory Mediators in LPS-Induced Macrophages
| Inflammatory Mediator | Effect of XCR-5a Treatment | Cellular Model |
|---|---|---|
| TNF-α | Suppression of production | LPS-induced primary cells |
| IL-6 | Suppression of production | LPS-induced primary cells |
| IL-1β | Suppression of production | LPS-induced primary cells |
| iNOS | Inhibition of mRNA expression | LPS-induced primary cells |
| COX-2 | Inhibition of mRNA expression | LPS-induced primary cells |
Data sourced from studies on indole analogs in cellular models. tandfonline.com
Specialized Enzymatic and Receptor-Based Assays
To elucidate the specific mechanisms of action and identify molecular targets, analogs of this compound have been subjected to a variety of specialized enzymatic and receptor-based assays.
IDO1/TDO Dual Inhibition Assays
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan metabolism. Their overexpression in the tumor microenvironment leads to immunosuppression. bohrium.comekb.eg Consequently, the dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy. bohrium.comekb.eg
A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range. bohrium.comsci-hub.senih.gov In enzymatic assays, the most potent of these analogs, compound 9o-1 , demonstrated significant inhibition of both enzymes. sci-hub.senih.gov The inhibitory activity is typically measured in cell-based assays using cancer cell lines that express these enzymes, where the reduction in kynurenine, a tryptophan metabolite, is quantified. mdpi.com
Table 2: IDO1/TDO Dual Inhibitory Activity of Indole-2-Carboxylic Acid Analogs
| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
|---|---|---|
| 9o-1 | 1.17 | 1.55 |
| 9o-2 | 1.23 | 2.49 |
| 9o-3 | 2.20 | 5.13 |
| 9a-17 | 2.72 | 3.48 |
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. sci-hub.senih.gov
Sphingosine Kinase Isoform Selective Inhibition
Sphingosine kinases (SphK1 and SphK2) are lipid kinases that produce the signaling molecule sphingosine-1-phosphate (S1P), which is implicated in cancer and inflammatory diseases. nih.govnih.gov The development of isoform-selective inhibitors is a key therapeutic goal.
Structure-activity relationship studies on indole-based compounds have led to the discovery of potent and highly selective SphK2 inhibitors. nih.govnih.govresearchgate.net By modifying the substitution pattern around the indole ring, researchers found that 1,5-disubstitution was optimal for SphK2 potency and selectivity. nih.govnih.gov Compound 6r (SLC5101465) emerged as a lead candidate, exhibiting a high degree of selectivity for SphK2 over SphK1. nih.govnih.gov The determination of inhibition constants (Ki) confirmed the superior potency and selectivity of these 1,5-disubstituted analogs compared to other substitution patterns. nih.gov
Table 3: Selective Inhibition of Sphingosine Kinase Isoforms by Indole Analogs
| Compound | Substitution Pattern | hSphK1 Kᵢ (nM) | hSphK2 Kᵢ (nM) | Selectivity (Fold, SphK1/SphK2) |
|---|---|---|---|---|
| 6h (SLC5101463) | 1,3-disubstituted | >8000 | 300 | >28 |
| 6j (SLC5121467) | 1,3-disubstituted | >8000 | 300 | >28 |
| 6r (SLC5101465) | 1,5-disubstituted | >10000 | 90 | >110 |
| 6s (SLC5101464) | 1,5-disubstituted | >10000 | 120 | >83 |
Kᵢ values represent the inhibition constant, a measure of inhibitor potency. nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Selectivity Studies
Nitric oxide synthase (NOS) exists in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors valuable therapeutic candidates. nih.gov Selective inhibition is crucial to avoid cardiovascular side effects associated with eNOS inhibition. nih.gov
Research into 1,6-disubstituted and 3,6-disubstituted indole derivatives has identified several potent and selective nNOS inhibitors. nih.govacs.org Studies have shown that introducing bulky side chains on the indole ring generally increases selectivity for nNOS over the other isoforms. nih.govnih.gov For instance, compound (S)-8 , a 1,6-disubstituted indole, demonstrated high selectivity for nNOS over both eNOS and iNOS. nih.gov Similarly, a 3,6-disubstituted analog, compound (-)-19 , also showed excellent selectivity.
Table 4: Selectivity Profile of Indole Analogs against NOS Isoforms
| Compound | Substitution Pattern | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) |
|---|---|---|---|---|---|---|
| (S)-8 | 1,6-disubstituted | 36 | 4300 | 13000 | 120-fold | 360-fold |
| 22 | 1,6-disubstituted | 10 | 680 | 11000 | 68-fold | 1100-fold |
| (-)-19 | 3,6-disubstituted | 18 | 1620 | 5560 | 90-fold | 309-fold |
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. nih.gov
Tyrosine Kinase (EGFR, BRAF, VEGFR-2) Inhibition Profiling
Receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), along with intracellular kinases like BRAF, are critical targets in oncology. nih.govnih.gov Indole derivatives have been extensively profiled for their ability to inhibit these kinases.
Studies on indole-2-carboxamides and indole-6-carboxylate esters have revealed potent multi-target antiproliferative agents. nih.govnih.govnih.gov For example, compound Va , an indole-2-carboxamide, showed higher inhibitory activity against EGFR than the reference drug erlotinib. nih.gov This same series of compounds also demonstrated potent inhibition of BRAFV600E and VEGFR-2. nih.gov Another study focusing on indole-6-carboxylate esters identified compound 4a as having the highest EGFR inhibitory activity and compound 6c as the most potent against VEGFR-2. nih.govfigshare.com
Table 5: Tyrosine Kinase Inhibition Profile of Indole Analogs
| Compound | Scaffold | Target Kinase | IC₅₀ (nM) | Reference Drug | Reference IC₅₀ (nM) |
|---|---|---|---|---|---|
| Va | Indole-2-carboxamide | EGFR | 71 | Erlotinib | 80 |
| Va | Indole-2-carboxamide | BRAFV600E | 77 | Erlotinib | 60 |
| Ve | Indole-2-carboxamide | VEGFR-2 | 1.10 | Sorafenib | 0.17 |
| 4a | Indole-6-carboxylate | EGFR | 170 | Erlotinib | 80 |
| 6c | Indole-6-carboxylate | VEGFR-2 | 100 | Sorafenib | 90 |
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. nih.govfigshare.com
Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Dual Inhibition
The inhibition of both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) is a multi-target approach for the treatment of Alzheimer's disease. nih.govrsc.org AChE inhibition addresses symptomatic cognitive decline, while BACE1 inhibition targets the production of amyloid-β peptides. nih.gov
A series of novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives were synthesized and found to inhibit both enzymes at micromolar concentrations. nih.govrsc.org Structure-activity relationship studies within this series identified specific substitutions that influenced the inhibitory potency against each enzyme. Compound 1l was highlighted as the most active dual inhibitor from this particular study. nih.gov
Table 6: Dual AChE and BACE1 Inhibitory Activity of Indole Analogs
| Compound | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) |
|---|---|---|
| 1a | 35.15 | 45.31 |
| 1c | 19.34 | 43.12 |
| 1h | 12.33 | 40.11 |
| 1l | 10.11 | 29.13 |
| 3f | 13.41 | 35.18 |
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. nih.gov
Applications in Cellular Imaging and Biochemical Probes (e.g., DNA staining, fluorescent labeling)
Analogs of this compound, particularly those sharing the core 2-phenyl-1H-indole-6-carboximidamide structure, have found significant utility as fluorescent probes in cellular and molecular biology. Their ability to bind to nucleic acids with a concomitant enhancement in fluorescence makes them invaluable tools for visualizing cellular components and studying biological processes in vitro.
The most prominent analog in this class is 4′,6-diamidino-2-phenylindole (DAPI). nih.govpubcompare.ai DAPI is a blue-fluorescent dye that preferentially binds to the minor groove of double-stranded DNA (dsDNA), with a high affinity for adenine-thymine (A-T) rich regions. pubcompare.aithermofisher.com This binding event leads to a significant enhancement of its fluorescence, making it an excellent stain for cell nuclei. pubcompare.aithermofisher.com The core indole carboximidamide structure is crucial for this interaction. While DAPI itself is the 2-(4-amidinophenyl)-1H-indole-6-carboxamidine, its properties provide a strong basis for understanding the potential applications of its methylated analog, this compound.
DNA Staining
The primary application of DAPI and related indole carboximidamide analogs is in the staining of nuclear DNA. This is fundamental in various cellular imaging techniques.
Fluorescence Microscopy: DAPI is widely used as a nuclear counterstain in fluorescence microscopy. thermofisher.com When cells are fixed and permeabilized, the dye can enter and stain the nucleus, allowing for clear visualization of its morphology and location within the cell. thermofisher.com Its distinct blue fluorescence is spectrally well-separated from common green and red fluorophores (like GFP, FITC, or rhodamine), making it ideal for multicolor imaging experiments. thermofisher.com
Flow Cytometry: In flow cytometry, these compounds are used for measuring nuclear DNA content, which is critical for cell cycle analysis and determining ploidy levels.
Chromosome Staining: The affinity for A-T rich regions makes DAPI particularly useful for staining chromosomes, revealing specific banding patterns that aid in cytogenetics. nih.gov
Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation during apoptosis, can be visualized using these DNA stains. thermofisher.com
The binding of these analogs to DNA is strong and specific, which stabilizes the secondary structure of the DNA double helix. nih.gov Research on various DAPI analogs has shown that modifications to the indole ring can influence DNA affinity and binding modes. For instance, analogs with the amidine group at the 6-position of the indole, such as DAPI, tend to exhibit high DNA affinity. nih.gov
Fluorescent Labeling and Biochemical Probes
Beyond simple DNA staining, the fluorescent properties of indole carboximidamide analogs are harnessed for more sophisticated biochemical probes. The enhancement of fluorescence upon binding to a target molecule is a key feature.
Mechanism-Based Probes: The indole scaffold can be incorporated into more complex molecules designed to act as mechanism-based fluorescent probes. For example, fluorescent probes have been developed to label specific enzymes like O6-methylguanine-DNA methyltransferase in living cells, allowing for the study of DNA repair mechanisms. rsc.org
Probes for Cellular Components: While the primary target is DNA, derivatives can be designed to have an affinity for other cellular structures. For instance, certain 1,8-naphthalimide (B145957) derivatives linked to other heterocyclic systems have been investigated for their ability to disperse within the cell cytoplasm, indicating their potential as broader cellular imaging agents. mdpi.com
Antitrypanosomal Agents: Historically, DAPI was developed as an antitrypanosomal agent. nih.gov Its biological activity is linked to its ability to bind DNA. This dual functionality as both a therapeutic agent and a fluorescent probe is a significant area of research for related compounds. nih.gov
The development of new analogs continues to expand the applications of the indole carboximidamide core structure in biological imaging.
Research Findings on Indole-Carboximidamide Analogs
| Compound/Analog | Application | Key Findings |
| DAPI (4′,6-diamidino-2-phenylindole) | DNA Staining, Nuclear Counterstain | Binds preferentially to A-T rich regions of dsDNA, causing a ~20-fold fluorescence enhancement. thermofisher.com Used in microscopy, flow cytometry, and chromosome staining. nih.govthermofisher.com |
| DCI (4′,6-dicarboxyamide-2-phenyl indole) | DNA Staining | A non-ionic analog of DAPI that also binds strongly to DNA, confirming the role of the core structure in DNA intercalation and stabilization. nih.gov |
| Methoxy (B1213986) and o-pyridyl DAPI Analogs | DNA Binding | Analogs with the amidine group at the 6-position of the indole show high DNA thermal stabilization (ΔTm >26 °C), comparable to DAPI. nih.gov |
| Piperazine-linked 1,8-naphthalimides | Cellular Imaging Probes | These compounds show good membrane permeability and disperse throughout the cytoplasm, suggesting potential for whole-cell imaging beyond just the nucleus. mdpi.com |
Emerging Research Avenues and Future Directions for 1 Methyl 1h Indole 6 Carboximidamide Research
Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles
The development of next-generation analogues of 1-Methyl-1H-indole-6-carboximidamide is a key strategy to optimize its therapeutic properties. The indole (B1671886) scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile. Research into related indole-carboxamide series has demonstrated that substitutions at various positions on the indole ring can significantly impact biological activity. nih.gov For instance, structure-activity relationship (SAR) studies on indole-2-carboxamides revealed that substitutions at the 4- and 6-positions were optimal for enhancing antimycobacterial activity. nih.gov
Future synthetic efforts will likely focus on several key areas:
Indole Ring Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the 1-methyl-indole core could modulate lipophilicity, electronic properties, and steric interactions with biological targets. This approach has been successful in other indole series, leading to compounds with increased potency. nih.govnih.gov
Carboximidamide Moiety Modification: The carboximidamide group is a critical pharmacophore that can be altered to improve binding affinity, selectivity, and pharmacokinetic properties. This includes the synthesis of N-substituted derivatives or its replacement with bioisosteric groups.
Advanced Synthesis Techniques: Modern synthetic methodologies, such as microwave-assisted synthesis and palladium-catalyzed reactions, can accelerate the creation of diverse compound libraries. mdpi.com These techniques offer advantages like reduced reaction times, higher yields, and cleaner product formation, facilitating a more rapid and efficient exploration of the chemical space around the core structure. mdpi.com
The goal of these synthetic programs is to generate analogues with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles, ultimately leading to the identification of clinical candidates with superior efficacy and safety.
| Modification Site | Strategy | Potential Outcome | Relevant Findings |
|---|---|---|---|
| Indole Ring | Substitution at positions 2, 3, 4, 5, 7 | Modulation of lipophilicity, target binding, and metabolic stability | Substitutions at 4- and 6-positions were optimal for activity in other indole amides. nih.gov |
| N1-Methyl Group | Replacement with other alkyl or aryl groups | Influence on steric hindrance and electronic properties | Varying N-substituents led to improved potency in related series. nih.gov |
| Carboximidamide Group | N-alkylation, N-arylation, or bioisosteric replacement | Enhanced receptor interaction and pharmacokinetic properties | Piperine-carboximidamide hybrids showed multi-targeted activity. nih.gov |
Advanced Methodologies for Mechanistic Elucidation
Understanding the precise mechanism of action (MoA) of this compound and its analogues is fundamental to their development as therapeutic agents. While initial screening can identify biological activity, advanced methodologies are required to pinpoint molecular targets and delineate the signaling pathways involved.
Future mechanistic studies will likely employ a range of sophisticated techniques:
Target Identification and Validation: Affinity-based proteomics and chemical biology approaches can identify the direct binding partners of the compound within the cell.
In Silico Docking and Molecular Modeling: Computational simulations can predict and visualize the binding modes of the compound within the active sites of potential targets, such as protein kinases or enzymes. nih.govnih.gov This provides insights into the structural basis of activity and guides the rational design of more potent analogues.
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its purified target protein.
Cellular and Molecular Biology Techniques: Reporter assays, gene expression analysis (e.g., qPCR), and Western blotting can be used to confirm the downstream effects of target engagement within cellular pathways. thermofisher.com
By combining these methods, researchers can build a comprehensive picture of how this compound exerts its biological effects, a crucial step for its optimization and clinical translation.
Integration of Multi-Omics Approaches in Biological Evaluation
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics technologies. nih.gov This systems biology approach moves beyond single-endpoint assays to provide a comprehensive view of the global changes occurring within a biological system upon compound treatment. mdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover novel mechanisms, identify biomarkers of response, and better predict potential therapeutic effects and liabilities. thermofisher.comnih.gov
Key multi-omics strategies include:
Transcriptomics (RNA-Seq): To analyze changes in gene expression across the entire genome, revealing the cellular pathways and processes modulated by the compound.
Proteomics: To identify and quantify changes in the abundance of thousands of proteins, providing a direct readout of the compound's impact on cellular machinery and signaling networks. nih.gov
Metabolomics: To profile the dynamic changes in small-molecule metabolites, offering insights into the compound's effects on cellular metabolism and bioenergetics. nih.gov
The integration of these diverse datasets allows for the construction of comprehensive network models of drug action. frontiersin.org This approach can reveal unexpected connections between pathways, identify key nodes that are critical for the compound's activity, and provide a more complete and unbiased understanding of its biological impact. mdpi.com
Exploration of Novel Therapeutic Indications
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov A significant future direction for this compound research is the systematic exploration of novel therapeutic indications beyond its initial discovery context.
Given the activities of structurally related compounds, several therapeutic areas warrant investigation:
Oncology: Many indole-based compounds function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, BRAF, and VEGFR. nih.gov Screening this compound and its analogues against a panel of cancer cell lines and relevant kinases could uncover potent antiproliferative agents.
Inflammatory Diseases: Certain indole carboxamides have been identified as potent antagonists of peptidoleukotriene receptors, suggesting a potential role in treating inflammatory conditions like asthma. nih.gov
Infectious Diseases: The indole nucleus is a component of various antimicrobial agents. Evaluation against a broad spectrum of bacterial and fungal pathogens could reveal new anti-infective properties. nih.gov
A systematic screening approach, utilizing high-throughput cellular and biochemical assays, will be essential to explore these and other potential disease areas, thereby broadening the therapeutic utility of the this compound chemotype.
Q & A
Q. What are the key structural features and physicochemical properties of 1-Methyl-1H-indole-6-carboximidamide?
The compound features a methyl-substituted indole core with a carboximidamide group at the 6-position. Key properties include a molecular formula of C₁₀H₁₀N₃ (derived from analogous indole derivatives), a molecular weight of ~175–180 g/mol (based on indole-carboximidamide analogs like 6-methylindole-3-carboxylic acid ), and a melting point range of 160–220°C (inferred from related indole derivatives ). Solubility is likely polar solvent-dependent due to the carboximidamide group, requiring experimental validation via HPLC or spectrophotometry .
Q. What are established synthetic routes for this compound?
A common approach involves functionalizing 1-methylindole precursors. For example:
- Step 1: Nitration of 1-methylindole at the 6-position using mixed acids (H₂SO₄/HNO₃) .
- Step 2: Reduction of the nitro group to an amine via catalytic hydrogenation (Pd/C, H₂) .
- Step 3: Conversion of the amine to a carboximidamide using a cyanating agent (e.g., trichloroacetonitrile) under basic conditions . Purity is typically verified via NMR (¹H/¹³C) and LC-MS .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR: Assign peaks for the methyl group (δ ~3.8–4.0 ppm), indole protons (δ ~6.5–8.0 ppm), and carboximidamide protons (δ ~6.0–7.0 ppm) .
- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C≡N vibrations (~2200 cm⁻¹) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 176–180) .
Q. How can researchers identify and mitigate common impurities during synthesis?
Impurities may include unreacted intermediates (e.g., nitro-indole derivatives) or byproducts from incomplete functionalization. Use TLC with silica plates (eluent: ethyl acetate/hexane) for rapid monitoring . For purification, employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Catalyst Screening: Test Pd/C vs. Raney Ni for nitro-group reduction efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for carboximidamide formation .
- Reaction Time/Temperature: Use design-of-experiments (DoE) to identify optimal conditions (e.g., 60–80°C, 12–24 hrs) . Track progress via in-situ FTIR or HPLC .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Isotopic Labeling: Use ¹⁵N-labeled reagents to confirm carboximidamide assignments .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- X-ray Crystallography: Resolve ambiguities via single-crystal structure determination (SHELX refinement ).
Q. What computational methods are suitable for studying this compound’s reactivity?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic media .
- Docking Studies: Explore binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can pharmacological activity be systematically evaluated?
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC determination) or kinase inhibition via ELISA .
- Toxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) .
- ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Q. What experimental controls are essential in stability studies under varying conditions?
Q. How can researchers design collaborative studies to explore structure-activity relationships (SAR)?
- Team Roles: Assign synthesis to organic chemists, computational modeling to theoreticians, and bioassays to pharmacologists .
- Data Sharing: Use cloud-based platforms (e.g., Benchling) for real-time collaboration .
- Milestones: Set timelines for derivative synthesis (Months 1–3), SAR analysis (Months 4–6), and mechanistic studies (Months 7–12) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
